Methyl N-boc-2-piperidineacetate

Overview

Description

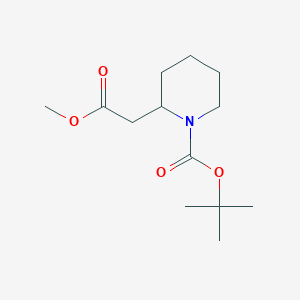

Methyl N-boc-2-piperidineacetate is a chemical compound with the molecular formula C13H23NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-boc-2-piperidineacetate can be synthesized through various methods. One common approach involves the reaction of 2-piperidineacetic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl N-boc-2-piperidineacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl N-boc-2-piperidineacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl N-boc-2-piperidineacetate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing selective reactions to occur at other sites in the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

- Methyl N-boc-2-phenylpiperidineacetate

- Methyl N-boc-2-arylpiperidineacetate

- Methyl N-boc-2-heteroarylpiperidineacetate

Uniqueness

Methyl N-boc-2-piperidineacetate is unique due to its specific structure, which includes a piperidine ring and a Boc-protected amine. This structure provides stability and reactivity that are advantageous in synthetic chemistry. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Biological Activity

Methyl N-Boc-2-piperidineacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The N-Boc (tert-butoxycarbonyl) protecting group is commonly used in organic synthesis to facilitate the formation of various derivatives, particularly in peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of 2-piperidineacetic acid with Boc anhydride, followed by esterification with methanol. This synthesis pathway allows for the introduction of the N-Boc group, which enhances the stability and solubility of the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has been shown to exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders.

Pharmacological Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory and analgesic agent. For instance, a study demonstrated that derivatives of piperidine compounds could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Analgesic | Pain relief in animal models | |

| Antiviral | Activity against enteroviruses |

Study 1: Anti-inflammatory Effects

A recent investigation evaluated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in paw edema when compared to control groups treated with saline. The compound's mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study 2: Antiviral Activity

In vitro studies assessed the antiviral efficacy of this compound against enterovirus A71 (EV-A71), a virus associated with hand, foot, and mouth disease. The compound demonstrated a half-maximal effective concentration (EC50) of 0.04 μM, indicating potent antiviral activity.

Table 2: Antiviral Activity Against Enterovirus

| Virus | EC50 (μM) | Host Cell Type |

|---|---|---|

| Enterovirus A71 | 0.04 | Rhabdomyosarcoma |

| Coxsackievirus B3 | >50 | Vero A |

| Rhinovirus A | >50 | HeLa Rh |

Properties

IUPAC Name |

tert-butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(14)9-11(15)17-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNWVGAZYYQKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468784 | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183859-36-1 | |

| Record name | Methyl 1-[(1,1-dimethylethoxy)carbonyl]-2-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183859-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.